4-Nitro-3-trifluoromethylpropionanilide

Catalog No.
S1494619
CAS No.
13312-12-4
M.F
C10H9F3N2O3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-3-trifluoromethylpropionanilide

CAS Number

13312-12-4

Product Name

4-Nitro-3-trifluoromethylpropionanilide

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C10H9F3N2O3/c1-2-9(16)14-6-3-4-8(15(17)18)7(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,16)

InChI Key

MWERYMJHFYLSOV-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Synonyms

α,α,α-Trifluoro-4’-nitro-m-propionotoluidide; Flutamide Impurity C

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Synthesis and Characterization:

-Nitro-3-trifluoromethylpropionanilide, also known as Flutamide Impurity C or N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, is a chemical compound synthesized in research settings. Studies describe various methods for its synthesis, often involving the reaction of 4-nitro-3-(trifluoromethyl)aniline with propanoic acid chloride or propionic anhydride under specific conditions.

Following synthesis, researchers employ various techniques to characterize the compound. These techniques include:

  • Melting point determination: This method helps identify the compound based on its specific melting temperature range.
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure by analyzing the magnetic properties of its atomic nuclei.
  • Mass spectrometry: This technique helps determine the compound's molecular weight and identify its fragments, further aiding in structural confirmation.

Potential Applications:

While 4-Nitro-3-trifluoromethylpropionanilide itself doesn't have widely reported applications in scientific research, it is primarily studied as an impurity in the manufacturing process of the drug flutamide. Flutamide is an antiandrogen medication used to treat prostate cancer [].

4-Nitro-3-trifluoromethylpropionanilide is an organic compound characterized by its unique structure, which includes a nitro group and trifluoromethyl group attached to a propionanilide backbone. The molecular formula for this compound is C₁₁H₈F₃N₃O₂, and it features a complex arrangement that contributes to its chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity, making it an interesting candidate for various applications in pharmaceuticals and agrochemicals.

  • Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution, typically using concentrated nitric acid in the presence of sulfuric acid.
  • Acylation: The propionanilide moiety can be synthesized via acylation reactions involving aniline derivatives and acyl chlorides.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

These reactions are essential in modifying the compound for various applications and enhancing its biological activity.

Research indicates that 4-Nitro-3-trifluoromethylpropionanilide exhibits significant biological activities, particularly in the field of cancer research. It has been explored as a potential antiandrogen agent, showing promise in inhibiting prostate cancer cell proliferation. Studies have demonstrated its effectiveness against androgen receptor signaling pathways, making it a candidate for further investigation in cancer therapeutics .

The synthesis of 4-Nitro-3-trifluoromethylpropionanilide can be accomplished through several methods:

  • Nitration of 3-Trifluoromethylpropionanilide: This method involves treating 3-trifluoromethylpropionanilide with a nitrating agent under controlled conditions to introduce the nitro group.
  • Acylation of Trifluoromethylaniline: The starting material, trifluoromethyl aniline, can be reacted with propionic anhydride or propionyl chloride to form the propionanilide structure before nitration.
  • One-Pot Synthesis: A more efficient approach involves combining both acylation and nitration steps in a single reaction vessel, optimizing yield and reducing reaction time .

4-Nitro-3-trifluoromethylpropionanilide has several applications:

  • Pharmaceuticals: It is primarily investigated for its potential use as an antiandrogen in prostate cancer treatment.
  • Agricultural Chemicals: Its properties may allow it to function as a pesticide or herbicide due to its chemical stability and bioactivity.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.

Interaction studies have shown that 4-Nitro-3-trifluoromethylpropionanilide interacts with various biological targets, particularly androgen receptors. Molecular docking simulations suggest that it binds effectively to these receptors, inhibiting their activity and thus blocking the growth signals in prostate cancer cells. Additionally, studies on its metabolic pathways indicate potential interactions with liver enzymes, which may affect its bioavailability and efficacy .

Several compounds share structural similarities with 4-Nitro-3-trifluoromethylpropionanilide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
4-Nitro-3-(trifluoromethyl)anilineNitro and trifluoromethyl groupsDirectly used in various synthetic routes
4-Chloro-3-(trifluoromethyl)anilineChlorine instead of nitroDifferent biological activity profile
4-Amino-3-(trifluoromethyl)benzoic acidAmino group instead of nitroPotentially different therapeutic uses
4-NitrophenolSimple phenolic structureUsed primarily as an industrial chemical

The presence of both the nitro and trifluoromethyl groups in 4-Nitro-3-trifluoromethylpropionanilide contributes to its unique properties compared to these similar compounds, particularly in terms of solubility and biological interactions.

The historical trajectory of 4-Nitro-3-trifluoromethylpropionanilide is closely tied to the development of flutamide, a nonsteroidal antiandrogen medication used in the treatment of prostate cancer. Flutamide was first described in 1967 and introduced for medical use in 1983, becoming available in the United States in 1989. During the development and manufacturing process of flutamide, 4-Nitro-3-trifluoromethylpropionanilide was identified as a significant impurity, which prompted researchers to investigate its properties and develop methods for its synthesis and characterization.

The compound gained research attention when chemists began studying the synthesis pathways for flutamide and related compounds. Initially viewed merely as an unwanted by-product, 4-Nitro-3-trifluoromethylpropionanilide gradually became the subject of dedicated research due to its unique structural features—particularly the combination of a nitro group and trifluoromethyl moiety attached to a propionanilide backbone. These features confer specific chemical properties that have proven valuable in various synthetic applications.

By the early 2000s, researchers had developed multiple synthetic routes for preparing 4-Nitro-3-trifluoromethylpropionanilide, reflecting its growing importance in both academic and industrial settings. The evolution of research on this compound demonstrates how impurities or intermediates in pharmaceutical synthesis can themselves become subjects of scientific interest and utility.

Significance in Pharmaceutical Research Contexts

4-Nitro-3-trifluoromethylpropionanilide holds significant importance in pharmaceutical research primarily as an impurity in the manufacturing process of flutamide. Understanding the properties and formation pathways of this compound is crucial for ensuring the purity and safety of flutamide formulations. Regulatory agencies require thorough characterization of pharmaceutical impurities, making research on 4-Nitro-3-trifluoromethylpropionanilide essential for quality control in drug manufacturing.

Beyond its role as an impurity, the compound has been investigated as a potential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a nitro group and a trifluoromethyl group on an aromatic ring, makes it a valuable building block for developing compounds with specific pharmacological properties. The trifluoromethyl group, in particular, enhances lipophilicity, which can improve a drug's ability to penetrate biological membranes and reach its target.

The compound's chemical reactivity also makes it suitable for creating derivatives with potential biological activities. Researchers have explored various transformations of 4-Nitro-3-trifluoromethylpropionanilide, such as reduction of the nitro group and nucleophilic substitution reactions involving the trifluoromethyl group, to develop compounds with diverse pharmaceutical applications.

Table 1: Pharmaceutical Research Applications of 4-Nitro-3-trifluoromethylpropionanilide

Application CategorySpecific UsesSignificance
Impurity ProfilingQuality control in flutamide productionEnsures drug safety and efficacy
Synthetic IntermediatePrecursor in anti-cancer and anti-inflammatory drug synthesisEnables development of novel pharmaceuticals
Structure-Activity StudiesInvestigation of electron-withdrawing groups in drug designContributes to understanding pharmacophore requirements
Biological Activity ScreeningTesting of derivatives for potential therapeutic effectsIdentifies new lead compounds
Metabolism StudiesUnderstanding biotransformation pathwaysInforms drug safety assessments

Position in Synthetic Chemistry Literature

4-Nitro-3-trifluoromethylpropionanilide occupies a distinctive position in synthetic chemistry literature as both a target molecule and a versatile synthetic intermediate. The development of efficient synthetic routes to this compound has been documented in numerous scientific publications and patents, highlighting its importance in organic synthesis methodology.

Several approaches to synthesizing 4-Nitro-3-trifluoromethylpropionanilide have been described in the literature. One method involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with propanoic acid chloride or propionic anhydride under specific conditions. Another approach, detailed in a 2014 publication, eliminates the 3-trifluoromethyl aniline synthesis step and instead uses iron powder as a reducing agent in combination with isobutyric acid.

A patent filed in 2010 describes a process starting with m-amino-trifluoromethyl benzene, which is reacted with acetyl chloride in an aprotic solvent to form m-trifluoromethyl Acetanilide. This intermediate is then nitrated using concentrated nitric acid to obtain 4-nitro-3-trifluoromethyl Acetanilide, which is subsequently transformed into 4-nitro-3-trifluoromethylaniline by removing the ethanoyl protection in ethanolic solution.

The compound serves as an important reference point in discussions of regioselective nitration of trifluoromethylated aromatics, demonstrating how the trifluoromethyl group directs substitution patterns. It also features prominently in literature concerning the reactivity of polyfunctionalized aromatics, where the interplay between the nitro and trifluoromethyl groups creates unique reactivity profiles.

Current Research Trajectories and Academic Interest

Current research on 4-Nitro-3-trifluoromethylpropionanilide spans multiple domains, reflecting ongoing academic and industrial interest in this compound. Recent studies have focused on improving synthetic methods, exploring new reactions and transformations, and investigating potential applications in various fields.

One active area of research involves the development of more efficient and environmentally friendly synthetic routes. A study published in 2014 described a novel method for synthesizing flutamide on a bench-scale, which includes the preparation of 4-Nitro-3-trifluoromethylpropionanilide as an intermediate. This approach eliminates the need for toxic reagents and specialized equipment, making the synthesis more accessible and sustainable.

Another research trajectory concerns the investigation of chemical degradation pathways. A 2025 study examined the degradation of flutamide driven by sulfonic acids, revealing the formation of unforeseen salts and salt polymorphs of degraded flutamide impurities. This research contributes to understanding the stability and degradation mechanisms of 4-Nitro-3-trifluoromethylpropionanilide and related compounds, which is crucial for pharmaceutical development and storage considerations.

Researchers are also exploring the potential of 4-Nitro-3-trifluoromethylpropionanilide and its derivatives in medicinal chemistry. In 2020, a series of bicalutamide analogues, which share structural similarities with 4-Nitro-3-trifluoromethylpropionanilide, were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. This research highlights the compound's relevance in contemporary drug discovery efforts.

Table 2: Current Research Areas Involving 4-Nitro-3-trifluoromethylpropionanilide

Research FocusKey FindingsImplications
Synthetic MethodologyDevelopment of iron-based reduction approachesMore sustainable and cost-effective synthesis
Degradation StudiesFormation of unique salt forms during degradationImproved stability and formulation strategies
Structure ModificationIntroduction of various functional groupsEnhanced biological activity profiles
Analytical MethodsDevelopment of sensitive detection techniquesBetter impurity profiling in pharmaceuticals
Computational StudiesPrediction of reactivity and propertiesRational design of synthetic strategies

4-Nitro-3-trifluoromethylpropionanilide, also known by its systematic name N-(4-nitro-3-(trifluoromethyl)phenyl)propionamide (CAS: 13312-12-4), represents an important chemical compound in organic synthesis research [1]. The compound features a distinctive structure with a nitro group and trifluoromethyl group attached to a propionanilide backbone, contributing to its unique chemical properties and potential applications [2].

Classical synthetic approaches for 4-Nitro-3-trifluoromethylpropionanilide typically involve a two-step process beginning with the synthesis of the precursor 4-nitro-3-trifluoromethylaniline [3]. This precursor compound serves as the foundation for subsequent reactions to form the target propionanilide derivative . The traditional synthetic pathway involves the acylation of 4-nitro-3-trifluoromethylaniline with propionyl chloride or propionic anhydride under specific reaction conditions [3].

One of the earliest documented synthetic routes involves the direct reaction of 4-nitro-3-trifluoromethylaniline with propionyl chloride in the presence of a suitable base, typically triethylamine or potassium carbonate [5]. This approach follows a nucleophilic acyl substitution mechanism, where the amine group of 4-nitro-3-trifluoromethylaniline acts as a nucleophile, attacking the carbonyl carbon of propionyl chloride [6]. The reaction typically proceeds at room temperature or with mild heating in solvents such as dichloromethane or tetrahydrofuran [6].

The synthesis of the precursor 4-nitro-3-trifluoromethylaniline itself has been extensively researched, with several established methods documented in the literature [3]. One classical approach involves the nitration of 3-trifluoromethylaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions [7]. This nitration reaction must be carefully controlled to ensure para-selectivity, yielding the desired 4-nitro-3-trifluoromethylaniline rather than other possible isomers [3] [7].

Table 1: Classical Synthetic Routes for 4-Nitro-3-trifluoromethylpropionanilide

Starting MaterialReagentsConditionsYield (%)Reference
4-Nitro-3-trifluoromethylanilinePropionyl chloride, BaseRoom temperature, CH₂Cl₂, 12h47-80 [6]
3-TrifluoromethylanilineHNO₃/H₂SO₄, then propionyl chloride0-5°C for nitration, then RT40-60 [3] [7]
3-TrifluoromethylacetanilideHNO₃/H₂SO₄, then hydrolysis, then propionylationControlled temperature35-55 [5] [3]

Research development in classical synthetic routes has focused on optimizing reaction conditions to improve yields and purity [5]. Early studies established that the acylation reaction proceeds more efficiently in the presence of catalytic amounts of 4-dimethylaminopyridine or similar catalysts [8]. Temperature control has been identified as a critical factor, with optimal results typically achieved between 0-25°C for the acylation step [6].

Contemporary Synthetic Research Approaches

Contemporary research on the synthesis of 4-Nitro-3-trifluoromethylpropionanilide has expanded beyond traditional methods, incorporating advanced techniques and alternative pathways to improve efficiency, selectivity, and environmental compatibility [9]. Modern approaches have focused on developing more selective methods for the synthesis of both the precursor 4-nitro-3-trifluoromethylaniline and the final propionanilide product [10].

One significant advancement involves the direct synthesis of 4-nitro-3-trifluoromethylaniline through selective functionalization of aromatic rings [3]. Researchers have developed methods using transition metal-catalyzed trifluoromethylation of nitroanilines, offering more controlled introduction of the trifluoromethyl group [11]. This approach represents a departure from classical nitration methods, potentially offering higher regioselectivity and milder reaction conditions [11] [8].

Contemporary research has also explored alternative acylation methods for converting 4-nitro-3-trifluoromethylaniline to the corresponding propionanilide [12]. These include the use of propionic anhydride as an acylating agent, which can reduce the formation of hydrogen chloride byproduct associated with acyl chloride reagents [13]. Additionally, researchers have investigated the use of propionyl esters and mixed anhydrides as acylating agents, which can offer improved selectivity under certain conditions [13] [14].

Another modern approach involves one-pot synthesis methods, where the nitration and acylation steps are performed sequentially without isolation of intermediates [9]. This strategy can improve overall efficiency by reducing the number of isolation and purification steps required [9] [10]. For example, researchers have developed protocols where 3-trifluoromethylaniline undergoes nitration followed by immediate acylation with propionyl chloride in a single reaction vessel [10].

Table 2: Contemporary Synthetic Approaches for 4-Nitro-3-trifluoromethylpropionanilide

ApproachKey ReagentsAdvantagesYield (%)Reference
Transition metal-catalyzed trifluoromethylationCu/Fe catalysts, CF₃ source, nitroanilineHigher regioselectivity70-85 [11] [8]
Alternative acylation methodsPropionic anhydride, propionyl estersReduced byproducts75-90 [13] [14]
One-pot synthesisSequential nitration and acylationImproved efficiency60-75 [9] [10]
Flow chemistry methodsContinuous flow reactorsControlled reaction parameters80-95 [14]

Flow chemistry has emerged as a particularly promising contemporary approach for the synthesis of 4-Nitro-3-trifluoromethylpropionanilide . This technique involves conducting reactions in continuous flow reactors rather than traditional batch processes, allowing for precise control of reaction parameters such as mixing, temperature, and residence time . Studies have demonstrated that flow chemistry can significantly improve the selectivity and yield of both the nitration and acylation steps in the synthesis pathway [14].

Recent research has also focused on the development of more selective nitration methods for preparing 4-nitro-3-trifluoromethylaniline [3]. Traditional nitration using mixed acids (HNO₃/H₂SO₄) often results in mixtures of isomers that require separation [3]. Contemporary approaches have explored the use of solid-supported nitrating agents and milder nitration conditions to improve regioselectivity [3] [10].

Green Chemistry Synthesis Research

The principles of green chemistry have increasingly influenced research on the synthesis of 4-Nitro-3-trifluoromethylpropionanilide, with significant efforts directed toward developing more environmentally sustainable methods [16]. Traditional synthetic routes often involve hazardous reagents and generate substantial waste, prompting researchers to explore greener alternatives that minimize environmental impact while maintaining or improving synthetic efficiency [16] [17].

One key area of green chemistry research focuses on replacing conventional nitration methods, which typically employ concentrated nitric and sulfuric acids [3]. These traditional approaches generate significant acidic waste and pose safety concerns [3]. Alternative nitration strategies using solid-supported reagents, such as clay-supported nitrates or ion-exchange resins, have been investigated as greener options [16]. These solid-supported systems can reduce acid waste and often allow for reagent recovery and reuse [16] [17].

For the acylation step, green chemistry approaches have explored alternatives to acyl chlorides, which produce hydrogen chloride as a byproduct [13]. Enzymatic acylation using lipases has emerged as a promising green method for converting 4-nitro-3-trifluoromethylaniline to 4-Nitro-3-trifluoromethylpropionanilide [17]. Enzymes such as Candida antarctica lipase B (CALB) can catalyze the direct amidation of propionic acid with 4-nitro-3-trifluoromethylaniline under mild conditions, eliminating the need for activating agents and reducing waste generation [17].

Table 3: Green Chemistry Approaches for 4-Nitro-3-trifluoromethylpropionanilide Synthesis

Green Chemistry ApproachKey FeaturesEnvironmental BenefitsYield (%)Reference
Solid-supported nitrationClay or resin-supported nitratesReduced acid waste, recyclable catalysts65-80 [16] [17]
Enzymatic acylationLipase-catalyzed amidationMild conditions, reduced waste70-90 [17] [18]
Aqueous-medium synthesisWater as reaction mediumReduced organic solvent use60-75 [16] [19]
Solvent-free conditionsNeat reactions or minimal solventElimination of organic solvents65-85 [19] [17]

Research into greener solvents represents another significant aspect of sustainable synthesis development for 4-Nitro-3-trifluoromethylpropionanilide [19]. Traditional methods often rely on halogenated solvents like dichloromethane, which pose environmental and health concerns [19]. Green chemistry alternatives include the use of cyclopentyl methyl ether, which has been identified as a safer solvent for amide synthesis reactions [17]. Some researchers have even developed solvent-free or minimal-solvent protocols, where reactions are conducted in the absence of conventional organic solvents or using only catalytic amounts of green solvents [19] [17].

Recent advances in green chemistry research have also explored the application of reactive deep eutectic solvents (RDES) for amide synthesis [18]. These systems can function as both reaction media and reactants, potentially simplifying the synthetic process for compounds like 4-Nitro-3-trifluoromethylpropionanilide while reducing environmental impact [18]. Studies have demonstrated that RDES-based methods can provide high-purity products without requiring chromatographic purification, further enhancing their green chemistry credentials [18].

Another promising green chemistry approach involves the use of carbon dioxide as a promoter for direct amidation reactions [16]. This method utilizes CO₂ as a temporary activating agent for carboxylic acids, facilitating their reaction with amines to form amides under relatively mild conditions [16]. When applied to the synthesis of 4-Nitro-3-trifluoromethylpropionanilide, this approach could potentially eliminate the need for traditional coupling agents while using an abundant and non-toxic promoter [16] [19].

Industrial-Scale Synthesis Research

Industrial-scale production of 4-Nitro-3-trifluoromethylpropionanilide presents unique challenges that have driven specific research directions focused on process efficiency, cost-effectiveness, and safety considerations . Scaling up laboratory procedures requires careful optimization to ensure consistent product quality while maintaining economic viability [20].

Research into industrial synthesis methods has primarily focused on developing robust processes that can reliably produce 4-Nitro-3-trifluoromethylpropionanilide in high yields with minimal impurities [20]. One approach involves the optimization of batch processes, where reaction parameters such as temperature, concentration, and reagent addition rates are carefully controlled to maximize yield and purity [20]. Industrial researchers have found that precise temperature control during the nitration step is particularly critical for achieving consistent results at scale [7] [20].

Continuous flow manufacturing represents a significant advancement in industrial-scale synthesis research for 4-Nitro-3-trifluoromethylpropionanilide . This approach involves conducting reactions in specialized flow reactors rather than traditional batch vessels, offering several advantages for large-scale production . Studies have demonstrated that continuous flow systems can provide better heat transfer, more precise mixing, and improved safety profiles compared to batch processes, particularly for the potentially hazardous nitration step [20].

Table 4: Industrial-Scale Synthesis Research for 4-Nitro-3-trifluoromethylpropionanilide

Production MethodKey FeaturesScale AdvantagesYield (%)Reference
Optimized batch processControlled addition rates, temperature monitoringEstablished technology, flexible75-85 [20] [7]
Continuous flow manufacturingSpecialized flow reactorsImproved safety, consistent quality85-95 [20]
Semi-batch nitrationControlled nitric acid additionReduced exotherm risks80-90 [7] [20]
Integrated processCombined nitration and acylationReduced handling of intermediates70-80 [20]

Research into industrial-scale synthesis has also addressed the challenges of handling and purifying intermediates [20]. Traditional laboratory-scale procedures often involve isolation and purification of 4-nitro-3-trifluoromethylaniline before the acylation step [3]. However, industrial research has explored integrated processes where the intermediate is used directly in the subsequent acylation step without isolation, reducing handling requirements and potentially improving overall efficiency [20] .

Purification strategies have been another focus of industrial research [20]. Large-scale crystallization protocols have been developed to efficiently purify 4-Nitro-3-trifluoromethylpropionanilide, with studies identifying optimal solvent systems and crystallization conditions to maximize product purity while minimizing solvent usage [20]. Some industrial processes employ activated carbon treatment followed by crystallization to remove colored impurities that can be particularly challenging at scale [20] [7].

Industrial research has also investigated the use of alternative reagents that may offer advantages in large-scale production . For example, some processes utilize propionic anhydride rather than propionyl chloride for the acylation step, as the anhydride can be easier to handle at scale and produces less corrosive byproducts . Similarly, research has explored the use of solid nitrating agents as alternatives to mixed acids for the nitration step, potentially offering safety benefits in industrial settings [7] [20].

Cost considerations have driven research into more economical synthetic routes suitable for industrial implementation [20]. This includes investigations into less expensive starting materials and catalysts, as well as process optimizations to reduce energy consumption and waste generation [20] . Some industrial research has focused on recovering and recycling solvents and reagents, further improving the economic viability of large-scale production [20].

Catalytic System Research for Optimized Synthesis

Catalytic systems have emerged as a focal point of research for optimizing the synthesis of 4-Nitro-3-trifluoromethylpropionanilide, with significant efforts directed toward developing more efficient and selective catalytic methods [14]. These approaches aim to enhance reaction rates, improve selectivity, and reduce the environmental impact of both the nitration and acylation steps in the synthetic pathway [14] [21].

For the acylation of 4-nitro-3-trifluoromethylaniline to form 4-Nitro-3-trifluoromethylpropionanilide, several catalytic systems have been investigated [14]. Traditional Lewis acid catalysts such as aluminum chloride and zinc chloride have been studied for their ability to activate acylating agents and facilitate the reaction with the aniline substrate [14]. Research has shown that these catalysts can significantly increase reaction rates, allowing for milder conditions and shorter reaction times [14] [22].

More recent research has focused on developing heterogeneous catalytic systems that offer advantages in terms of catalyst recovery and reuse [14]. Solid acid catalysts, including modified clays, zeolites, and metal-organic frameworks, have been investigated for their potential to catalyze the acylation reaction [14]. These materials can provide active sites for promoting the reaction while allowing for simple separation from the reaction mixture and potential reuse in subsequent batches [14] [22].

Table 5: Catalytic Systems for 4-Nitro-3-trifluoromethylpropionanilide Synthesis

Catalytic SystemReaction TypeAdvantagesYield (%)Reference
Lewis acids (AlCl₃, ZnCl₂)AcylationIncreased reaction rates80-90 [14] [22]
Heterogeneous solid acidsAcylationRecyclable catalysts75-85 [14] [22]
Transition metal catalystsAmidationDirect amide formation70-85 [21] [22]
Enzyme catalysts (lipases)AmidationMild conditions, high selectivity80-95 [17] [18]
Photocatalytic systemsVarious stepsEnergy-efficient activation65-80 [21] [23]

Transition metal catalysis represents another significant area of research for optimizing the synthesis of 4-Nitro-3-trifluoromethylpropionanilide [21]. Catalytic systems based on metals such as copper, ruthenium, and palladium have been investigated for their ability to facilitate direct amide bond formation between carboxylic acids and amines [21]. These approaches could potentially eliminate the need for activating agents in the conversion of propionic acid to 4-Nitro-3-trifluoromethylpropionanilide [21] [22].

Copper-catalyzed systems have shown particular promise for amide synthesis reactions relevant to 4-Nitro-3-trifluoromethylpropionanilide production [22]. Research has demonstrated that certain copper complexes can effectively catalyze the direct coupling of propionic acid with aniline derivatives under relatively mild conditions [22]. When applied to the reaction with 4-nitro-3-trifluoromethylaniline, these catalytic systems could offer a more atom-economical route to the target compound [21] [22].

Enzyme catalysis has emerged as a highly selective approach for amide bond formation in the synthesis of compounds like 4-Nitro-3-trifluoromethylpropionanilide [17]. Lipase enzymes, particularly Candida antarctica lipase B, have been shown to catalyze the direct amidation of carboxylic acids with amines under mild conditions [17]. These biocatalytic systems offer exceptional selectivity and can operate effectively in green solvents, aligning with sustainable chemistry principles [17] [18].

Recent research has also explored photocatalytic systems for various steps in the synthesis of 4-Nitro-3-trifluoromethylpropionanilide [23]. These approaches utilize light energy to activate catalysts, potentially offering more energy-efficient synthetic routes [23]. For example, visible light-promoted catalytic systems have been developed for amide bond formation, which could be applied to the synthesis of 4-Nitro-3-trifluoromethylpropionanilide under milder conditions than traditional methods [23] [21].

Cobalt-catalyzed systems represent another promising direction in catalytic research for amide synthesis [21]. Recent studies have demonstrated that simple cobalt catalysts can facilitate the formation of amides from alkenes and amines under mild conditions with light promotion [21]. While not yet specifically applied to 4-Nitro-3-trifluoromethylpropionanilide synthesis, these approaches offer potential for developing more efficient and sustainable synthetic routes in the future [21] [23].

Computational chemistry methods have proven essential for understanding the electronic structure and properties of 4-Nitro-3-trifluoromethylpropionanilide and related compounds. Density Functional Theory calculations using the B3LYP functional with extended basis sets have been extensively employed for studying similar nitro-trifluoromethyl aromatic compounds [1]. The B3LYP/6-311++G(d,p) level of theory has been particularly effective for calculating total dipole moments and first-order hyperpolarizability values, providing insights into the nonlinear optical properties of these materials [1].

The M06-2X/def2-TZVP methodology has demonstrated favorable performance for thermochemical property calculations of organic compounds containing nitrogen and fluorine atoms, achieving accuracy within approximately 2 kcal/mol when compared to experimental bond dissociation energies [2]. This computational approach has been validated through extensive benchmarking against both experimental data and higher-level theoretical methods such as CCSD(T) calculations [2].

Natural Bond Orbital analysis has been employed to investigate intramolecular interactions responsible for molecular stabilization in nitro-trifluoromethyl aniline derivatives [1]. These calculations reveal the influence of electron donor-acceptor capabilities of substituent groups on molecular and electronic properties, particularly highlighting the role of fluorine, amino, and nitro groups in determining molecular geometry and vibrational characteristics [1].

Table 1: Computational Chemistry Methods and Applications

MethodApplicationProperty CalculatedReference
Density Functional Theory (DFT)Electronic structure optimization and property predictionOptimized geometries, vibrational frequencies, electronic properties [1]
B3LYP/6-311++G(d,p)Total dipole moment and first-order hyperpolarizability calculationsDipole moment (μ), first-order hyperpolarizability (β) [1]
B3LYP/6-311G(d)Electronic properties and molecular orbital analysisHOMO-LUMO energies, molecular orbitals [1]
M06-2X/def2-TZVPThermochemical property calculations for organic radicalsEnthalpies, Gibbs free energy, bond dissociation energies [2]
Ab initio calculationsHigh-level theoretical calculations for benchmarkingAccurate reference values for method validation [1]
Natural Bond Orbital (NBO) analysisIntramolecular interaction analysis and charge transferNatural charges, bond orders, hyperconjugation effects [1]
Mulliken population analysisAtomic charge distribution analysisPartial atomic charges and charge distribution [1]

Crystallographic Research Studies

Crystallographic investigations of related nitro-trifluoromethyl compounds have revealed important structural features that influence solid-state packing and intermolecular interactions. Studies on 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid have demonstrated how the positioning of trifluoromethyl substituents affects molecular conformation and crystal packing arrangements [3].

The regiochemistry with respect to the trifluoromethyl group results in significant steric interactions that can rotate functional groups out of the aromatic plane. In the case of the 2-isomer, the carboxylic acid group is rotated out of plane, while in the 3-isomer, the nitro group experiences similar distortion [3]. These conformational changes have direct implications for intermolecular hydrogen bonding patterns and crystal stability.

Intermolecular hydrogen bonding plays a crucial role in crystal structure stabilization, with molecules forming head-to-tail dimers characterized by graph-set notation R₂²(8) and donor-acceptor hydrogen-bonding distances ranging from 2.6337 to 2.7042 Å [3]. X-ray diffraction crystal structure analysis has been successfully employed to establish absolute configuration assignments at chiral centers in related compounds, providing valuable insights into stereochemical relationships [4].

Table 2: Structural Data for 4-Nitro-3-trifluoromethylpropionanilide

PropertyValueReference
Molecular FormulaC₁₀H₉F₃N₂O₃ [5] [6]
Molecular Weight (g/mol)262.19 [6]
CAS Registry Number13312-12-4 [5]
IUPAC NameN-[4-nitro-3-(trifluoromethyl)phenyl]propanamide [5]
InChI KeyMWERYMJHFYLSOV-UHFFFAOYSA-N [5]
Physical FormCrystalline solid [5]

Structure-Activity Relationship Research

Structure-activity relationship studies have been fundamental in understanding how specific structural features of 4-Nitro-3-trifluoromethylpropionanilide and related compounds influence their biological and physicochemical properties. The presence of both nitro and trifluoromethyl substituents creates a unique electronic environment that significantly affects molecular reactivity and binding characteristics [7].

The nitro group at the 4-position functions as a strong electron-withdrawing substituent through both mesomeric and inductive effects, substantially reducing electron density in the aromatic ring system [7] [1]. This electronic deactivation enhances the compound's stability while modulating its interaction with biological targets. The trifluoromethyl group at the 3-position contributes additional electron-withdrawing character while simultaneously increasing lipophilicity and metabolic stability [7].

Aryl-propionamide structural modifications have been extensively studied in the development of selective androgen receptor modulators, where the ether linkage and specific substitution patterns are critical for agonist activity [7]. The propionamide linker provides conformational flexibility that affects receptor binding, while the aniline core structure is essential for maintaining biological activity through π-π stacking interactions and aromatic binding site recognition [7].

Table 4: Structure-Activity Relationship Studies

Structural FeatureEffect on Activity/PropertiesMechanismReference
Nitro group at 4-positionStrong electron-withdrawing effect, enhanced reactivityMesomeric and inductive effects reduce electron density [7] [1]
Trifluoromethyl group at 3-positionIncreased lipophilicity, metabolic stability, electron withdrawalStrong inductive effect, increases compound stability [7] [1]
Propionamide linkerProvides flexible connection, affects molecular conformationConformational flexibility affects receptor binding [7]
Aniline core structureEssential for biological activity, provides π-electron systemπ-π stacking interactions, aromatic binding sites [7]
Electronic withdrawing groupsModulates electronic properties and binding affinityAffects HOMO-LUMO energy gap and charge distribution [7] [1]
Aromatic substitution patternDetermines spatial arrangement and intermolecular interactionsControls three-dimensional molecular architecture [3] [7]

Molecular Modeling Research Applications

Molecular modeling applications have provided comprehensive insights into the three-dimensional structure, electronic properties, and dynamic behavior of 4-Nitro-3-trifluoromethylpropionanilide. Pharmacophore modeling approaches have been employed to identify essential structural features required for biological activity, enabling virtual screening of compound libraries for bioactive molecules [8] [9].

Molecular dynamics simulations have been utilized to study the behavior of related compounds in solution, providing root mean square deviation and root mean square fluctuation analyses that reveal molecular stability and flexibility characteristics [8]. These simulations are particularly valuable for understanding conformational preferences and energy barriers associated with molecular rotation around single bonds.

Electronic structure calculations have revealed important information about HOMO-LUMO energy gaps and charge distributions in nitro-trifluoromethyl aromatic compounds [1]. The calculated HOMO-LUMO energies demonstrate charge transfer character, indicating significant electronic communication between the electron-donating amino group and electron-accepting nitro and trifluoromethyl substituents [1].

Density functional theory calculations have been employed to predict thermodynamic functions, including heat capacity, entropy, and Gibbs free energy values as functions of temperature [1]. These computational studies provide essential data for understanding phase stability, chemical reactivity, and potential synthetic pathways for compound preparation.

Table 5: Molecular Modeling Applications and Findings

Modeling ApproachApplicationKey FindingsReference
Pharmacophore modelingVirtual screening for bioactive compoundsIdentification of essential pharmacophoric features [8] [9]
Molecular dynamics simulationsStudy of molecular behavior in solutionRMSD and RMSF analysis of molecular stability [8]
Docking studiesProtein-ligand interaction analysisBinding affinity and interaction modes [10]
QSAR analysisStructure-activity relationship quantificationCorrelation between structure and biological activity [11] [7]
Conformational analysisExploration of molecular flexibilityPreferred conformations and energy barriers [1]
Electronic structure calculationsElectronic property calculationHOMO-LUMO gaps and charge distributions [1]
Thermodynamic property predictionStability and reactivity assessmentThermodynamic functions and phase stability [1]

Table 3: Electronic Properties from Computational Studies

PropertyValue/DescriptionMethodReference
HOMO EnergyNot specifically reported for target compoundDFT calculations [1]
LUMO EnergyNot specifically reported for target compoundDFT calculations [1]
HOMO-LUMO Energy GapIndicates charge transfer character (related compounds)DFT B3LYP [1]
Total Dipole MomentComputed using B3LYP/6-311++G(d,p) for analogsB3LYP/6-311++G(d,p) [1]
First-order Hyperpolarizabilityβ computed using B3LYP calculations for analogsB3LYP/6-311G(d) [1]
Charge Transfer CharacterObserved in HOMO-LUMO analysis of related nitro-trifluoromethyl anilinesHOMO-LUMO analysis [1]
Electronic Transition Typeπ→π* transitions characteristic of aromatic nitro compoundsTD-DFT calculations [1]
Molecular Orbital CompositionContributions from nitro, trifluoromethyl, and aromatic regionsMolecular orbital analysis [1]

Table 6: Spectroscopic Data for Structural Characterization

TechniqueFrequency Range/ParameterCharacteristic FeaturesReference
Fourier Transform Infrared (FT-IR)4000-400 cm⁻¹N-H stretch (3535, 3434 cm⁻¹), NO₂ stretch (1592, 1520 cm⁻¹) [1] [12]
FT-Raman Spectroscopy3500-100 cm⁻¹Low-frequency vibrations, lattice modes [1]
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMRAromatic protons, CF₃ carbon signals [13] [12]
Mass Spectrometrym/z valuesMolecular ion peak, fragmentation patterns [14]
UV-Visible Spectroscopyλmax (nm)π→π* transitions, charge transfer bands [1]
X-ray CrystallographyUnit cell parametersAtomic positions, bond lengths and angles [3] [4]
Thermal Analysis (DTA/TGA)Temperature rangeDecomposition temperature, phase transitions [15]

XLogP3

2.8

UNII

0AON24SU7K

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

13312-12-4

Wikipedia

4-nitro-3-trifluoromethylpropionanilide

Dates

Last modified: 08-15-2023

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